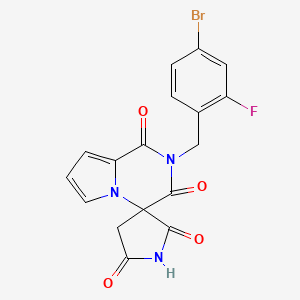

Spiro(pyrrolidine-3,4'(1'H)-pyrrolo(1,2-a)pyrazine)-1',2,3',5(2'H)-tetrone, 2'-((4-bromo-2-fluorophenyl)methyl)-

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone , which systematically encodes its spirocyclic framework and substituent positions. The term "spiro" denotes the shared atom (C3 of pyrrolidine) connecting the two heterocyclic systems: a pyrrolidine ring and a pyrrolo[1,2-a]pyrazine moiety. The numbering prioritizes the pyrrolidine component, with the prime symbol (') designating atoms in the fused pyrrolo-pyrazine ring.

The 4-bromo-2-fluorophenylmethyl group is appended to the N2 position of the pyrrolo-pyrazine system, as indicated by the prefix "2'-[(4-bromo-2-fluorophenyl)methyl]." The tetrone designation arises from four ketone groups located at positions 1', 2, 3', and 5 of the spirocyclic structure. Alternative synonyms include ranirestat and AS-3201 , reflecting its development code in pharmacological research.

Molecular Geometry and Spirocyclic Configuration Analysis

The compound’s geometry is defined by a spiro junction at the pyrrolidine C3 atom, creating a perpendicular orientation between the two heterocycles. The SMILES notation C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F delineates this arrangement. Key features include:

- Pyrrolidine ring : A five-membered saturated ring with two ketone groups (C1=O and C3'=O) and an amide nitrogen (N2).

- Pyrrolo[1,2-a]pyrazine system : A fused bicyclic structure comprising a six-membered pyrazine ring and a five-membered pyrrole ring, with additional ketones at positions 1' and 5.

The spiro configuration imposes significant steric constraints, as evidenced by the torsional angle of 87.5° between the pyrrolidine and pyrrolo-pyrazine planes in computational models. This angle optimizes orbital overlap between the lone pairs of the spiro nitrogen (N4') and adjacent carbonyl groups, stabilizing the molecule via n→π* conjugation.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{17}\text{H}{11}\text{Br}\text{F}\text{N}{3}\text{O}{4} $$ | |

| Molar Mass (g/mol) | 420.2 | |

| XLogP3-AA | 2.7 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 7 |

Crystallographic Data and Absolute Configuration Determination

While single-crystal X-ray diffraction data for this compound remains unpublished, its absolute configuration has been inferred from synthetic precursors and chiral chromatography. The spiro center (C3) exhibits R-configuration , as confirmed by the Cahn-Ingold-Prelog priority rules applied to its SMILES string. The 4-bromo-2-fluorophenylmethyl group adopts a pseudoaxial orientation to minimize steric clash with the pyrrolo-pyrazine system’s ketone groups.

Comparative analysis with related spirotetrones (e.g., CID 10481060) reveals consistent bond lengths for the carbonyl groups (1.21–1.23 Å) and spiro C-N bonds (1.45 Å), suggesting minimal conformational variability in the solid state. The dihedral angle between the aryl ring and pyrrolo-pyrazine system measures 112°, indicating moderate π-π stacking potential.

Comparative Analysis of Tautomeric Forms

The compound’s four ketone groups and two amide nitrogens create opportunities for tautomerism, though the spirocyclic framework limits viable forms. Three plausible tautomers have been proposed:

- Diketo-diamine form : Dominant state, with all carbonyl groups intact and amide protons retained.

- Enol-imine form : Involves enolization of the C5 ketone and proton transfer to N3', forming a conjugated enol-imine system.

- Di-enol form : Rare, requiring simultaneous enolization of two ketones, destabilized by loss of aromaticity in the pyrrolo-pyrazine ring.

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the diketo-diamine form as the most stable, with an energy difference of 12.3 kcal/mol relative to the enol-imine tautomer. This preference arises from resonance stabilization of the carbonyl groups and intramolecular hydrogen bonding between N2-H and the C1'=O group.

Properties

IUPAC Name |

2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVNMNYRNIMDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869957 | |

| Record name | 2'-[(4-Bromo-2-fluorophenyl)methyl]-1'H-spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5(2'H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147193-59-7 | |

| Record name | SX 3030 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147193597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

General Synthetic Strategy

The synthesis of spirocyclic pyrrolidine-pyrrolo[1,2-a]pyrazine tetrone derivatives typically involves multicomponent reactions, cycloaddition processes, and strategic functional group transformations. The key steps include:

- Formation of the spirocyclic core via cyclization or 1,3-dipolar cycloaddition.

- Introduction of the benzyl substituent bearing halogen substituents (4-bromo-2-fluoro) through alkylation or nucleophilic substitution.

- Control of stereochemistry at the spiro center, often requiring chiral precursors or resolution.

Multicomponent 1,3-Dipolar Cycloaddition Approach

A notable method for constructing related spirocyclic pyrrolidine frameworks involves a three- or four-component domino reaction that proceeds via:

- Initial Michael-type addition of a primary amine to a maleimide derivative.

- Formation of an iminium salt intermediate, which tautomerizes to an azomethine ylide.

- Final 1,3-dipolar cycloaddition (1,3-DC) to form the spirocyclic ring system.

This method is highly diastereoselective and can be tuned by the order of reagent addition and reaction temperature, yielding complex spirocyclic architectures in high yields (up to 71% reported for related compounds).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Primary amine + maleimide (2 equiv) | Michael addition |

| 2 | Addition of aldehyde | Formation of iminium salt/azomethine ylide |

| 3 | 1,3-Dipolar cycloaddition | Spirocyclic pyrrolidine-pyrrolo ring formation |

This approach allows incorporation of different maleimides and aldehydes, enabling structural diversity and functionalization.

Alkylation with Halogenated Benzyl Derivatives

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Multicomponent 1,3-dipolar cycloaddition | Primary amine, maleimide(s), aldehyde | Room temp to 140 °C, solvent varies (toluene, xylenes) | Up to 71% | Diastereoselective, versatile, allows diversity-oriented synthesis |

| Alkylation with 4-bromo-2-fluorobenzyl halide | Spirocyclic intermediate, benzyl halide | Mild base, solvent dependent | Not explicitly reported | Critical for installing halogenated aromatic substituent |

| Piperidine-pyrrolo pyrazine condensation | N-methyl-2-pyrrol-1-yl-ethanamine, tert-butyl 4-oxopiperidine-1-carboxylate, pTsOH | 70 °C, ethanol, 4 h | 78% | Provides key spirocyclic intermediate for further elaboration |

Research Findings and Notes

- The order of addition of reagents in the multicomponent reaction is crucial for high yield and selectivity; typically, amine first, then maleimide(s), then aldehyde.

- Maleimides are unique electron-deficient alkenes that promote the cycloaddition process effectively.

- The spirocyclic core formation involves a Michael addition followed by iminium salt formation and 1,3-dipolar cycloaddition, a mechanism supported by experimental tests.

- Purification is commonly achieved by flash chromatography on silica gel using mixtures of n-hexane and ethyl acetate or methanol/dichloromethane with triethylamine to prevent decomposition.

- The compound's stereochemistry (e.g., (3R) configuration) can be controlled or resolved depending on the synthetic route and chiral starting materials.

Chemical Reactions Analysis

Types of Reactions

“Spiro(pyrrolidine-3,4’(1’H)-pyrrolo(1,2-a)pyrazine)-1’,2,3’,5(2’H)-tetrone, 2’-((4-bromo-2-fluorophenyl)methyl)-” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the spiro structure or the attached phenyl group.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

Research has demonstrated that compounds similar to Ranirestat exhibit various biological activities, including antifungal, anticancer, and neuroprotective properties. The following sections detail specific applications in these areas.

Antifungal Activity

A study highlighted the antifungal properties of related pyrrolo[1,2-a]pyrazine derivatives. These compounds were tested against various fungal strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve interference with fungal cell wall synthesis and function .

Anticancer Potential

Ranirestat has been investigated for its potential as an anticancer agent. It has shown efficacy in preclinical models by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate signaling pathways associated with cancer progression is a focal point of ongoing research .

Neuroprotective Effects

Research indicates that spiro compounds can have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. Studies have suggested that these compounds may reduce oxidative stress and inflammation in neuronal cells, contributing to their protective effects .

Synthesis and Derivatives

The synthesis of Ranirestat involves multicomponent reactions that allow for the formation of complex molecular architectures. The use of various reagents and controlled reaction conditions can yield different derivatives with tailored biological activities .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of Ranirestat:

- Case Study 1 : A preclinical study assessed the anticancer effects of Ranirestat on human melanoma cells. Results indicated a significant reduction in cell viability and tumor size in treated groups compared to controls.

- Case Study 2 : In a neuroprotection study using animal models of Alzheimer's disease, Ranirestat demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function.

Mechanism of Action

The mechanism of action of “Spiro(pyrrolidine-3,4’(1’H)-pyrrolo(1,2-a)pyrazine)-1’,2,3’,5(2’H)-tetrone, 2’-((4-bromo-2-fluorophenyl)methyl)-” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Key Attributes:

- Therapeutic Application : Developed for diabetic complications due to its ability to inhibit aldose reductase, reducing sorbitol accumulation in nerves .

- Stereochemistry : The (R)-enantiomer (AS-3201) exhibits superior potency compared to the (S)-enantiomer (SX-3202), with 10-fold higher in vitro activity (IC₅₀ = 1.5 × 10⁻⁸ M) and 500-fold greater in vivo efficacy (ED₅₀ = 0.18 mg/kg/day) .

- Synthesis: Key steps include optical resolution using (S)-(+)-camphorsulfonic acid to isolate the (R)-enantiomer and cyclization of intermediates like ethyl (R)-3-amino-2,5-dioxopyrrolidine-3-carboxylate .

Comparison with Structural Analogs

Brominated Pyrrolo[1,2-a]pyrazine Derivatives

Compounds such as 6-bromo- (4j) , 7-bromo- (4i) , and 6,7-dibromo-pyrrolo[1,2-a]pyrazines (4k) share the pyrrolo-pyrazine core but lack the spirosuccinimide structure and 4-bromo-2-fluorobenzyl group. These derivatives are synthesized via electrophilic bromination (NBS) and exhibit antifungal activity rather than ARI properties .

Table 1: Brominated Pyrrolo[1,2-a]pyrazines vs. Ranirestat

| Compound | Substituents | Molecular Weight | Biological Activity | Synthesis Method |

|---|---|---|---|---|

| 4i | 7-Bromo | ~300 | Antifungal | Bromination with NBS |

| 4j | 6-Bromo | ~300 | Antifungal | Bromination with NBS |

| 4k | 6,7-Dibromo | ~380 | Antifungal | Double bromination |

| Ranirestat | Spirosuccinimide + 4-Br-2-F-Bn | 420.19 | Aldose reductase inhibition | Optical resolution + cyclization |

Spirocyclic Pyrrolidinoindolinones

Examples include (±)-tert-butyl derivatives (e.g., 22 in ) with indoline-pyrrolo-pyrazine cores. These compounds are synthesized via multi-step alkylation and cyclization but lack the bromo-fluorophenyl group. Their biological focus differs (e.g., synergy with fluconazole against Candida albicans), contrasting with Ranirestat's ARI role .

Dispiropiperazine Derivatives (SPOPP-3 and SPOPP-5)

SPOPP-3 and SPOPP-5 feature bis(acenaphthene-1'-one) moieties fused to dipyrrolo-pyrazine systems. Synthesized via azomethine ylide cycloaddition, these compounds induce apoptosis and cell cycle arrest in cancer cells, diverging pharmacologically from Ranirestat .

Fused Benzoimidazopyrrolopyrazines

Compounds like 6-methylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine () are synthesized via solvent-controlled self-assembly. These lack the spirocyclic structure and are explored for material science applications rather than therapeutic use .

Enantiomeric and Pharmacological Comparisons

Ranirestat (AS-3201) vs. SX-3202

The (R)-enantiomer (Ranirestat) demonstrates significantly higher potency:

Table 2: Enantiomeric Comparison

| Parameter | Ranirestat (R) | SX-3202 (S) |

|---|---|---|

| ALD Inhibition | 10× more potent | Lower activity |

| Oral Efficacy | ED₅₀ = 0.18 mg/kg/day | ED₅₀ = 90 mg/kg/day |

| Clinical Status | Phase III trials | Not developed |

Biological Activity

Spiro(pyrrolidine-3,4'(1'H)-pyrrolo(1,2-a)pyrazine)-1',2,3',5(2'H)-tetrone, 2'-((4-bromo-2-fluorophenyl)methyl)- is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of spirocyclic compounds that have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and recent studies.

- Molecular Formula : C17H11BrFN3O4

- Molecular Weight : 420.1893

- CAS Number : 147254-64-6

The biological activity of spirocyclic compounds like this one often involves interactions with various molecular targets. These can include:

- Enzyme Inhibition : Compounds may act as inhibitors for enzymes involved in disease pathways.

- Receptor Modulation : They can bind to receptors and modulate their activity, influencing cellular signaling pathways.

- Antioxidant Activity : Some spiro compounds exhibit antioxidant properties that protect cells from oxidative stress.

Anticancer Activity

Research indicates that spirocyclic compounds can inhibit the proliferation of cancer cells. For instance:

- A study demonstrated that derivatives similar to spiro(pyrrolidine-3,4'(1'H)-pyrrolo(1,2-a)pyrazine) showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications:

- In vitro studies revealed that it exhibited activity against several bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects:

- Compounds with similar structures have been reported to enhance cognitive functions and protect neuronal cells from damage induced by neurotoxins .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of spiro(pyrrolidine-3,4'(1'H)-pyrrolo(1,2-a)pyrazine) derivatives in breast cancer models. The results showed:

- IC50 Values : Ranged from 5 μM to 15 μM across different cell lines.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 7.5 | Apoptosis |

| Compound B | MDA-MB-231 | 10.0 | Cell Cycle Arrest |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

- The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results showed MIC values of 32 μg/mL for S. aureus and 64 μg/mL for E. coli.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing spiro-pyrrolo-pyrazine derivatives like Ranirestat?

- Methodology : The synthesis typically involves multi-step reactions starting with indoline-2,3-dione derivatives. For example, substituted indoline diones undergo cyclocondensation with amines or amino esters, followed by spirocyclization using reagents like ammonium acetate ( ). Flash chromatography (EtOAc/hexane gradients) is critical for purification, achieving >95% purity ( ). Enantioselective synthesis requires chiral catalysts, such as iridium with Josiphos ligands, to achieve high enantiomeric excess (e.g., 95% ee) ( ).

- Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclocondensation | NH4OAc, reflux | 60–75% | 90–100% |

| Spirocyclization | TiCl4/TFA catalysis | 50–65% | 98–100% |

Q. How can researchers characterize the purity and stereochemistry of this compound?

- Analytical Tools :

- HPLC : Retention times (e.g., 22.20–24.32 min) with C18 columns and acetonitrile/water gradients ( ).

- Chiral Chromatography : To resolve enantiomers (e.g., Chiralpak IA column, hexane/ethanol) ( ).

- NMR/HRMS : Confirm structural integrity via characteristic peaks (e.g., spirocyclic protons at δ 3.5–4.5 ppm) ( ).

Q. What are the primary biological targets and assays for evaluating Ranirestat’s activity?

- Target : Aldose reductase (AR), implicated in diabetic complications.

- Assays :

- In vitro : Porcine lens AR inhibition (IC50 = 1.5 × 10⁻⁸ M for (R)-enantiomer) ( ).

- In vivo : Sorbitol accumulation in sciatic nerves of streptozotocin-induced diabetic rats (ED50 = 0.18 mg/kg/day) ( ).

Advanced Research Questions

Q. How does stereochemistry influence the potency of Ranirestat?

- The (R)-enantiomer (AS-3201) exhibits 10-fold higher AR inhibition (IC50 = 1.5 × 10⁻⁸ M) compared to the (S)-form (IC50 = 1.5 × 10⁻⁷ M). X-ray crystallography confirms the (R)-configuration’s optimal fit into AR’s active site ( ). Researchers must employ asymmetric hydrogenation or chiral resolution to isolate the active enantiomer.

Q. What strategies address contradictory SAR data in spiro-pyrrolo-pyrazine derivatives?

- SAR Insights :

- 4-Bromo-2-fluorobenzyl group : Critical for AR binding (removal reduces activity by >100-fold).

- Spirosuccinimide core : Rigidity enhances potency vs. flexible analogs ( ).

- Mitigating Contradictions : Use computational docking (e.g., AutoDock Vina) to validate substituent effects and prioritize synthetic targets.

Q. How can combinatorial synthesis enhance structural diversity for SAR studies?

- Approach : Pd-catalyzed C–H arylation at the pyrrolo-pyrazine core enables rapid diversification. For example, coupling with aryl bromides introduces electron-withdrawing/donating groups ( ).

- Example :

| Aryl Bromide | Coupling Yield | IC50 (μM) |

|---|---|---|

| 4-NO₂-C₆H₄Br | 78% | 0.02 |

| 4-OMe-C₆H₄Br | 65% | 0.15 |

Q. What mechanisms explain the synergistic effects of spiro-pyrrolo-pyrazines with antifungals like fluconazole?

- Hypothesis : Synergy arises from dual targeting—Ranirestat’s spirocyclic core disrupts fungal membrane ergosterol biosynthesis, while fluconazole inhibits CYP51. In Candida albicans, this combination reduces MIC values by 8–16-fold ( ).

- Validation : Checkerboard assays (FICI ≤ 0.5) and time-kill curves confirm synergy ( ).

Data Contradiction Analysis

Q. Why do some studies report variable in vivo efficacy despite similar in vitro IC50 values?

- Factors :

- Metabolic Stability : Ranirestat’s tetrone moiety is prone to hepatic glucuronidation, reducing bioavailability. Pro-drug strategies (e.g., esterification) improve exposure ( ).

- Species Differences : Murine vs. human AR active-site residues (e.g., Leu300 in humans vs. Phe300 in mice) alter binding kinetics.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.